molecular formula C20H28N2O4S B11299586 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide

Cat. No.: B11299586
M. Wt: 392.5 g/mol
InChI Key: TXVCPQYVLYSMQQ-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a complex organic compound with a unique structure that combines a pyrrole ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the pyrrole nitrogen with 3-methoxypropyl bromide in the presence of a base.

    Formation of the Butanamide Moiety: The final step involves the acylation of the pyrrole ring with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide, while reduction could yield a simpler amine or alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound could be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of the compound could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving the pyrrole ring or sulfonyl group.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions could lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide: This compound is similar but has an acetamide group instead of a butanamide group.

    N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propionamide: This compound has a propionamide group instead of a butanamide group.

Uniqueness

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]butanamide

InChI

InChI=1S/C20H28N2O4S/c1-5-10-18(23)21-20-19(27(24,25)17-11-7-6-8-12-17)15(2)16(3)22(20)13-9-14-26-4/h6-8,11-12H,5,9-10,13-14H2,1-4H3,(H,21,23)

InChI Key

TXVCPQYVLYSMQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CCCOC)C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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